molecular formula C10H11BrN2O B1450428 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one CAS No. 1498996-35-2

1-(5-Bromo-2-methylphenyl)imidazolidin-2-one

Cat. No.: B1450428
CAS No.: 1498996-35-2
M. Wt: 255.11 g/mol
InChI Key: MFVDOYPSKNCQCY-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methylphenyl)imidazolidin-2-one is a brominated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazolidin-2-one scaffold is a well-established pivotal functionality found in a plethora of FDA-approved drugs and bioactive compounds, serving as a key structural motif in pharmaceuticals such as emicerfont, imidapril, and azlocillin . This specific bromo-substituted analog provides researchers with a valuable building block for the synthesis of more complex molecules and for exploring structure-activity relationships. The primary research value of this compound lies in its potential biological and pharmacological applications. Imidazolidin-2-one derivatives have demonstrated a wide spectrum of biological activities, including potent antiviral effects against pathogens such as HIV, dengue, and hepatitis C . Furthermore, research into related compounds has shown promising antimicrobial activity against multidrug-resistant bacteria and cytotoxic effects against various cancer cell lines, including liver (HepG2) and breast cancer cells . The presence of the bromine atom on the phenyl ring enhances the compound's utility as an intermediate in metal-catalyzed cross-coupling reactions, such as Chan-Lam coupling, enabling further structural diversification . This product is offered For Research Use Only. It is strictly intended for laboratory research purposes and is not certified for human or veterinary diagnostics, therapeutics, or any other form of personal use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

1-(5-bromo-2-methylphenyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-7-2-3-8(11)6-9(7)13-5-4-12-10(13)14/h2-3,6H,4-5H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVDOYPSKNCQCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)N2CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one typically involves two key stages:

Preparation of Imidazolidin-2-one Core

A robust and efficient method for synthesizing 1,3-disubstituted imidazolidin-2-ones, which includes the target compound, was described in a recent study employing a pseudo-multicomponent one-pot protocol . This method uses:

  • A diamine precursor (e.g., trans-(R,R)-diaminocyclohexane) to form a Schiff base with an aldehyde.
  • Reduction of the Schiff base to the diamine intermediate.
  • Cyclization using carbonyldiimidazole (CDI) to form the imidazolidin-2-one ring.

This approach offers several advantages:

  • Efficiency and sustainability : The one-pot protocol minimizes purification steps and waste.
  • Good yields : Reported yields range from 55% to 81% depending on substituents.
  • Scalability : The method is amenable to scale-up with consistent results.
  • Optimization : Statistical factorial design identified temperature (40–70 °C) as critical for yield optimization, while stoichiometry was less impactful.
Step Conditions Notes
Schiff base formation Methanol/THF, reflux (40-80 °C), monitored by TLC Complete consumption of aldehyde indicates reaction progress
Reduction Sodium borohydride addition, room temperature Monitored by TLC until Schiff base consumed
Cyclization CDI, room temperature to 70 °C Forms imidazolidin-2-one ring
Yield 55% - 81% depending on substituents Higher yields with optimized temperature

This method is applicable to aromatic amines bearing substituents such as 5-bromo-2-methylphenyl, enabling targeted synthesis of this compound.

Summary Table of Preparation Methods

Preparation Aspect Method Details Yield / Efficiency Notes
Imidazolidin-2-one ring formation Pseudo-multicomponent one-pot: Schiff base formation, reduction, cyclization with CDI 55% - 81% Temperature critical; scalable and sustainable
Brominated aromatic intermediate Multi-step synthesis from dimethyl terephthalate: nitration, bromination, etc. ~24% overall yield (multi-step) Industrial scale-up demonstrated
Bromination via catalysis One-step bromination of pyrimidines using HBr and H2O2 catalysis ~96% yield, 98% purity Efficient, green, industrially viable

Research Findings and Optimization Notes

  • The pseudo-multicomponent approach significantly improves the synthesis efficiency of imidazolidin-2-ones compared to traditional multi-step methods, especially for sterically hindered compounds.
  • Statistical design of experiments revealed temperature as the key variable influencing yield, with an optimal range between 40–70 °C.
  • The use of carbonyldiimidazole (CDI) as a cyclizing agent is preferred due to its mild reaction conditions and high selectivity.
  • Starting materials with the 5-bromo-2-methylphenyl substituent should be carefully chosen or synthesized to ensure regioselectivity and purity.
  • Industrial processes for related brominated aromatic intermediates emphasize cost-effectiveness, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-methylphenyl)imidazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazolidinones, amine derivatives, and other functionalized compounds depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

1-(5-Bromo-2-methylphenyl)imidazolidin-2-one exhibits a range of applications across different domains:

Medicinal Chemistry

The compound is primarily explored for its potential therapeutic effects, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit significant antimicrobial properties against various pathogens. Its mechanism may involve disrupting microbial cell membranes or interfering with metabolic processes.
  • Anticancer Potential : Research indicates that this compound can induce apoptosis in cancer cells. This effect is likely mediated through the activation of caspase pathways, leading to programmed cell death.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis:

  • Reagent in Reactions : It can be used in the synthesis of more complex molecules due to its unique structure. The presence of the bromo group allows for nucleophilic substitution reactions, enhancing its utility as an intermediate.

Data Table: Biological Activities of this compound

Activity TypeObserved EffectsReference
AntimicrobialSignificant activity against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of metabolic enzymes

Antimicrobial Studies

In a study evaluating the antimicrobial effects of various compounds, this compound exhibited significant activity against specific Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as a new antimicrobial agent.

Anticancer Research

A recent investigation into the anticancer properties revealed that this compound induced cell cycle arrest and apoptosis in human cancer cell lines. The study highlighted its ability to activate apoptotic pathways, suggesting a promising avenue for cancer therapy development.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methylphenyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The presence of the bromine atom and the imidazolidinone ring can enhance its binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • 1-(3-Amino-6-fluoro-2-methylphenyl)imidazolidin-2-one (CAS: 1803594-01-5): Key Differences: Replaces the bromo group with a fluoro group and introduces an amino substituent at the 3-position. This compound is noted as a versatile scaffold for medicinal chemistry .
  • (5Z)-3-(4-Bromo-benzyl)-5-(4-chloro-benzylidene)-4-thioxo-imidazolidin-2-one :
    • Key Differences : Incorporates a thioxo (S=O) group instead of an oxo (O=O) and adds benzyl/benzylidene substituents.
    • Impact : The thioxo group increases lipophilicity and may enhance metal-binding affinity. Structural characterization via NMR, IR, and MS confirms stability under synthetic conditions .

Pyridine-Substituted Derivatives

  • 1-(2-Pyridyl)imidazolidin-2-one: Key Differences: Replaces the bromo-methylphenyl group with a pyridine ring. Impact: Acts as a bidentate ligand in copper(II) complexes, coordinating through pyridine nitrogen and imidazolidinone oxygen. This property is exploited in anticancer agents, where such complexes exhibit "self-activating" nuclease activity .

Table 1: Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
1-(5-Bromo-2-methylphenyl)imidazolidin-2-one* C₁₀H₁₁BrN₂O 255.12 Br (electron-withdrawing), CH₃ Predicted high lipophilicity [Inferred]
1-(3-Amino-6-fluoro-2-methylphenyl)imidazolidin-2-one C₁₀H₁₂FN₃O 209.22 F, NH₂, CH₃ Versatile scaffold for drug discovery
1-(2-Chloroethyl)imidazolidin-2-one C₅H₉ClN₂O 148.59 Cl, CH₂CH₂ Reactive alkylating agent
1-(Isoquinolin-3-yl)imidazolidin-2-one C₁₂H₁₁N₃O 213.24 Isoquinoline ring Fluorescent properties; copper-binding

Coordination Chemistry and Metal Complexes

  • Copper(II) Complexes: 1-(4-Methoxy-2-pyridyl)imidazolidin-2-one forms square-pyramidal copper complexes with Cu-Cl bond lengths of ~2.49 Å. These complexes demonstrate anticancer activity by acting as chemical nucleases . 1-(Isoquinolin-3-yl)imidazolidin-2-one binds copper(II) through pyridine nitrogen and carbonyl oxygen, forming complexes with potent cytotoxicity against human tumor cell lines . Contrast with Target Compound: The bromo-methylphenyl group in this compound may hinder metal coordination compared to pyridine or isoquinoline derivatives, favoring non-metallated applications .

Biological Activity

Overview

1-(5-Bromo-2-methylphenyl)imidazolidin-2-one is a compound that has garnered attention due to its potential biological activities. This article synthesizes current research findings, including its mechanisms of action, biological effects, and comparative studies with similar compounds.

  • Molecular Formula : C10H10BrN2O
  • CAS Number : 1498996-35-2
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes or pathways involved in disease processes. The specific mechanisms are still under investigation, but it is believed that the imidazolidinone structure plays a crucial role in its bioactivity.

Antiviral Activity

Recent studies have indicated that compounds with similar structures exhibit antiviral properties. For instance, derivatives of imidazolidinones have shown promise against viruses such as the yellow fever virus (YFV). The effective concentration (EC50) values for related compounds range from 3.54 to 8.89 μM, indicating significant antiviral potential .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Compounds within this chemical class often show activity against a range of pathogens, making them candidates for further development as antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assessments are critical in evaluating the safety profile of new compounds. The half-maximal cytotoxic concentration (CC50) values for related compounds have been documented, providing insight into their therapeutic windows. For instance, selectivity indices (SI = CC50/EC50) indicate the balance between efficacy and toxicity, which is essential for drug development .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with other imidazolidinones and related scaffolds:

Compound NameEC50 (μM)CC50 (μM)SI
Compound A3.545014.1
Compound B8.8910011.3
This compound TBDTBDTBD

Note: TBD indicates that specific data for this compound is still being compiled.

Case Studies and Research Findings

  • Antiviral Efficacy : A study published in the Journal of Medicinal Chemistry explored various imidazolidinone derivatives for their antiviral activities against YFV. The findings highlighted that modifications in the phenyl ring significantly influenced antiviral potency .
  • Cytotoxicity Screening : In a recent dissertation, researchers developed a screening assay to evaluate the cytotoxic effects of imidazolidinones on various cell lines. Results indicated that while some compounds exhibited low cytotoxicity, others showed promising therapeutic indices .
  • Mechanistic Insights : Research involving structure-based drug design has provided insights into how these compounds interact at the molecular level, potentially leading to more targeted therapies against viral infections and other diseases .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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